molecular formula C10H18N2O3S B4303079 ethyl 6-ethyl-4-hydroxy-4-methyl-2-thioxohexahydropyrimidine-5-carboxylate

ethyl 6-ethyl-4-hydroxy-4-methyl-2-thioxohexahydropyrimidine-5-carboxylate

Cat. No.: B4303079
M. Wt: 246.33 g/mol
InChI Key: DBAGEBFGKIAXIJ-UHFFFAOYSA-N
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Description

Ethyl 6-ethyl-4-hydroxy-4-methyl-2-thioxohexahydropyrimidine-5-carboxylate is a heterocyclic compound with a unique structure that includes a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-ethyl-4-hydroxy-4-methyl-2-thioxohexahydropyrimidine-5-carboxylate can be achieved through a multi-step process. One common method involves the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction typically requires acidic conditions and can be carried out in ethanol as a solvent .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Biginelli reaction for large-scale synthesis. This includes using continuous flow reactors to improve yield and efficiency, as well as employing catalysts to reduce reaction time and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-ethyl-4-hydroxy-4-methyl-2-thioxohexahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the sulfur atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or thiols.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

Ethyl 6-ethyl-4-hydroxy-4-methyl-2-thioxohexahydropyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl 6-ethyl-4-hydroxy-4-methyl-2-thioxohexahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-ethyl-4-hydroxy-4-methyl-2-thioxohexahydropyrimidine-5-carboxylate is unique due to its thioxo group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Properties

IUPAC Name

ethyl 6-ethyl-4-hydroxy-4-methyl-2-sulfanylidene-1,3-diazinane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3S/c1-4-6-7(8(13)15-5-2)10(3,14)12-9(16)11-6/h6-7,14H,4-5H2,1-3H3,(H2,11,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBAGEBFGKIAXIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(NC(=S)N1)(C)O)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24811066
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 6-ethyl-4-hydroxy-4-methyl-2-thioxohexahydropyrimidine-5-carboxylate
Reactant of Route 2
ethyl 6-ethyl-4-hydroxy-4-methyl-2-thioxohexahydropyrimidine-5-carboxylate
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ethyl 6-ethyl-4-hydroxy-4-methyl-2-thioxohexahydropyrimidine-5-carboxylate
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ethyl 6-ethyl-4-hydroxy-4-methyl-2-thioxohexahydropyrimidine-5-carboxylate
Reactant of Route 5
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ethyl 6-ethyl-4-hydroxy-4-methyl-2-thioxohexahydropyrimidine-5-carboxylate
Reactant of Route 6
ethyl 6-ethyl-4-hydroxy-4-methyl-2-thioxohexahydropyrimidine-5-carboxylate

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